molecular formula C18H22N2O3S B2593582 (E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 371232-74-5

(E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No. B2593582
M. Wt: 346.45
InChI Key: XLSKPCHJMCYXOK-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one, also known as BBMT, is a thiazolone derivative that has gained attention in the scientific community due to its potential therapeutic applications. BBMT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antioxidant Activity

Research on 2-amino-5-alkylidenethiazol-4-ones has highlighted their significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. One study demonstrated that these compounds exhibit lipid peroxidation inhibition effects, suggesting their potential as antioxidants in medicinal chemistry and drug discovery (J. Zvezdanović et al., 2014). Additionally, their antioxidant mechanism involves electron transfer, proposing them as effective radical scavengers.

Antimicrobial and Antitumor Activities

Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their antimicrobial and antitumor activities. These studies have found that certain derivatives exhibit high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific pathogens. Some compounds have also shown cytotoxicity on cancer cell lines, indicating their potential in cancer research and therapy development (M. Gür et al., 2020).

Anti-inflammatory and Enzyme Inhibitory Properties

The synthesis and study of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines revealed that these compounds exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. Such activities suggest their utility in developing treatments for neurodegenerative diseases, showcasing the multifunctional potential of compounds within this chemical class for biomedical applications (G. Makhaeva et al., 2016).

Photophysical Characterization

The photophysical properties of related compounds, such as those involving morpholine derivatives, have been characterized to explore their utility in applications like photodynamic therapy. Studies involving the synthesis and structural analysis of these compounds contribute to our understanding of their behavior under light exposure, which is crucial for developing new therapeutic agents (Taylor Chin et al., 2010).

properties

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-6-4-14(5-7-15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKPCHJMCYXOK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-butoxybenzylidene)-2-morpholinothiazol-4(5H)-one

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